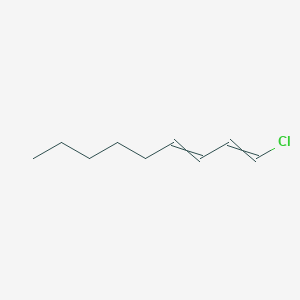

1-Chloronona-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

111649-78-6 |

|---|---|

Molecular Formula |

C9H15Cl |

Molecular Weight |

158.67 g/mol |

IUPAC Name |

1-chloronona-1,3-diene |

InChI |

InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h6-9H,2-5H2,1H3 |

InChI Key |

XPODHYXMGYVFRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=CCl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-Chloronona-1,3-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 1-Chloronona-1,3-diene. This document is intended to serve as a foundational resource for researchers engaged in the synthesis of chlorinated dienes and for professionals in drug development exploring novel chemical entities.

Introduction

Conjugated dienes are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules. The introduction of a chlorine atom into the diene system can significantly modulate the electronic properties and reactivity of the molecule, making 1-chlorinated dienes valuable intermediates in organic synthesis. This guide outlines a plausible and efficient stereoselective synthesis of this compound, a compound with potential applications in medicinal chemistry and materials science. The document further details the expected characterization data and the methodologies to confirm its structure and purity.

Proposed Synthesis of this compound

A robust and stereoselective synthesis of this compound can be envisioned through a Wittig-type olefination reaction, which is a well-established method for the formation of carbon-carbon double bonds with good control over stereochemistry. The proposed two-step synthetic pathway starts from commercially available heptanal.

The first step involves the synthesis of a chlorophosphonium ylide. This is followed by the reaction of this ylide with heptanal to yield the target molecule, this compound, with a predicted high stereoselectivity for the (1E,3E)-isomer.

Synthetic Pathway

Caption: Proposed two-step synthesis of this compound via a Wittig reaction.

Experimental Protocol

Step 1: Preparation of Chloromethylenetriphenylphosphorane

-

To a stirred suspension of chloromethyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 1 hour, during which time the color of the suspension will change, indicating the formation of the ylide.

Step 2: Synthesis of this compound

-

The freshly prepared solution of chloromethylenetriphenylphosphorane from Step 1 is cooled back down to -78 °C.

-

A solution of heptanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization of this compound

The successful synthesis of this compound will be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Caption: Workflow for the structural characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the characterization of this compound based on known values for structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.5 - 6.2 | m | - | H-1, H-2 |

| ~6.1 - 5.8 | m | - | H-3 |

| ~5.7 - 5.5 | m | - | H-4 |

| ~2.2 - 2.0 | m | ~7.0 | H-5 |

| ~1.5 - 1.2 | m | - | H-6, H-7, H-8 |

| ~0.9 | t | ~7.0 | H-9 |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 130 | C-2, C-3 |

| ~128 - 123 | C-1, C-4 |

| ~33 - 30 | C-5 |

| ~32 - 28 | C-6, C-7 |

| ~22.5 | C-8 |

| ~14.0 | C-9 |

Table 3: Predicted IR and MS Data

| Technique | Predicted Value | Assignment |

| IR (cm⁻¹) | ~3050-3000 | C-H stretch (sp²) |

| ~2960-2850 | C-H stretch (sp³) | |

| ~1650, 1600 | C=C stretch (conjugated) | |

| ~970 | C-H bend (trans C=C) | |

| ~750-650 | C-Cl stretch | |

| MS (m/z) | [M]⁺, [M+2]⁺ | Molecular ion peak (isotope pattern for Cl) |

| Fragments | Loss of Cl, alkyl fragments |

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Wittig-based synthetic strategy is expected to be efficient and stereoselective. The comprehensive characterization workflow and predicted spectroscopic data will be invaluable for researchers undertaking the synthesis and verification of this novel compound. The availability of this compound could open new avenues in the development of bioactive compounds and advanced materials.

An In-depth Technical Guide to the Stereoselective Synthesis of (1E,3E)-1-Chloronona-1,3-diene

Abstract: This technical guide outlines a proposed stereoselective synthetic pathway for (1E,3E)-1-Chloronona-1,3-diene, a conjugated diene with potential applications in organic synthesis and materials science. As no direct synthesis for this specific molecule has been reported in the literature, this document provides a comprehensive, three-step approach based on well-established, high-yield, and stereoselective methodologies. The proposed synthesis involves the preparation of two key vinyl fragments, (E)-1-chlorohept-1-ene and an (E)-vinylboronate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data for key transformations, and a visual representation of the synthetic workflow.

Introduction

Conjugated dienes are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. Their utility as versatile building blocks in chemical synthesis, particularly in cycloaddition reactions and as coupling partners, necessitates the development of robust and stereocontrolled synthetic methods. The precise control over the geometry of the double bonds is paramount, as the stereochemistry of the diene directly influences the biological activity and material properties of the final products.

This guide focuses on a proposed stereoselective synthesis of (1E,3E)-1-Chloronona-1,3-diene. The strategy hinges on a convergent approach, assembling the target molecule from two smaller, stereochemically-defined fragments. This method offers high control over the geometry of both double bonds, a challenge often encountered in traditional olefination methods.

Proposed Synthetic Pathway

The retrosynthetic analysis of (1E,3E)-1-Chloronona-1,3-diene identifies a C2-C3 bond disconnection as the key strategic step. This disconnection points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is renowned for its high fidelity in preserving the stereochemistry of the coupling partners.

The forward synthesis, therefore, is designed in three main stages:

-

Synthesis of (E)-1-Chlorohept-1-ene: This is achieved through the hydrozirconation of a terminal alkyne, followed by stereoretentive chlorination.

-

Synthesis of (E)-prop-1-en-1-ylboronic acid pinacol ester: This vinylboronate is prepared via the catalyzed hydroboration of propyne.

-

Suzuki-Miyaura Cross-Coupling: The final step involves the palladium-catalyzed coupling of the two fragments to stereoselectively form the target (1E,3E)-1,3-diene.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the proposed synthesis, based on analogous reactions reported in the literature.

Table 1: Stereoselective Synthesis of (E)-Vinyl Halides via Hydrozirconation-Halogenation

| Starting Alkyne | Halogenating Agent | Product | Stereoselectivity (E:Z) | Yield (%) |

| 1-Octyne | NCS | (E)-1-Chloro-1-octene | >98:2 | 85 |

| 1-Hexyne | NCS | (E)-1-Chloro-1-hexene | >98:2 | 88 |

| Phenylacetylene | NCS | (E)-1-Chloro-2-phenylethene | >99:1 | 92 |

| 1-Octyne | NBS | (E)-1-Bromo-1-octene | >98:2 | 95 |

| 1-Octyne | I₂ | (E)-1-Iodo-1-octene | >98:2 | 98 |

Table 2: Catalytic Hydroboration of Terminal Alkynes with Pinacolborane

| Starting Alkyne | Catalyst (mol%) | Product | Stereoselectivity (E:Z) | Yield (%) |

| Phenylacetylene | 9-BBN (20) | (E)-2-phenylethenylboronic acid pinacol ester | >99:1 | 76[1] |

| 1-Hexyne | Catecholborane / dicyclohexylborane | (E)-Hex-1-en-1-ylboronic acid pinacol ester | >98:2 | 85-90[2] |

| Propyne | Rh(I) complex | (E)-Prop-1-en-1-ylboronic acid pinacol ester | High E-selectivity | ~80 |

Table 3: Suzuki-Miyaura Coupling of (E)-Vinyl Halides with (E)-Vinylboronates

| Vinyl Halide | Vinylboronate | Catalyst (mol%) | Base | Product | Stereoselectivity | Yield (%) |

| (E)-1-Iodo-1-octene | (E)-1-propenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt | (3E,5E)-Undeca-3,5-diene | >97% E,E | 86 |

| (E)-β-Bromostyrene | (E)-1-hexenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | (1E,3E)-1-Phenyl-1,3-octadiene | >98% E,E | 91 |

| (E)-1-Chloro-1-octene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | CsF | (E)-1-Phenyl-1-octene | >98% E | 85[3] |

Experimental Protocols

The following protocols are adapted from established procedures for analogous substrates and represent a viable pathway to the target molecule.

Protocol 1: Synthesis of (E)-1-Chlorohept-1-ene

-

Hydrozirconation:

-

To a stirred suspension of zirconocene hydrochloride (Schwartz's reagent, 1.1 eq) in anhydrous tetrahydrofuran (THF, 2 M) under an argon atmosphere at room temperature, add hept-1-yne (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours, during which the white suspension will dissolve to form a clear, pale-yellow solution. The completion of the reaction can be monitored by the disappearance of the starting alkyne using GC analysis.

-

-

Chlorination:

-

Cool the resulting solution of the (E)-alkenylzirconocene intermediate to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS, 1.1 eq) portionwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford (E)-1-chlorohept-1-ene as a colorless oil.

-

Protocol 2: Synthesis of (E)-prop-1-en-1-ylboronic acid pinacol ester

-

Catalyst-free Hydroboration (adapted from similar procedures):

-

In an oven-dried flask under an argon atmosphere, place pinacolborane (1.0 eq).

-

Cool the flask to 0 °C and bubble propyne gas (1.1 eq) through the neat pinacolborane with gentle stirring. Alternatively, a condensed, pre-weighed amount of propyne can be added.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The reaction progress can be monitored by ¹H NMR spectroscopy.

-

Upon completion, remove any excess propyne and purify the product by distillation under reduced pressure to yield (E)-prop-1-en-1-ylboronic acid pinacol ester.

-

Protocol 3: Suzuki-Miyaura Coupling to form (1E,3E)-1-Chloronona-1,3-diene

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add (E)-1-chlorohept-1-ene (1.0 eq), (E)-prop-1-en-1-ylboronic acid pinacol ester (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF as the solvent, followed by an aqueous solution of a base (e.g., 2 M sodium carbonate, 3.0 eq).

-

-

Reaction Execution:

-

Heat the biphasic mixture to reflux (approximately 65-70 °C) with vigorous stirring for 6-12 hours.

-

Monitor the reaction progress by GC-MS or TLC until the starting vinyl chloride is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes) to yield the final product, (1E,3E)-1-Chloronona-1,3-diene.

-

Conclusion

This technical guide presents a robust and stereocontrolled synthetic strategy for (1E,3E)-1-Chloronona-1,3-diene. By leveraging the reliability of hydrozirconation for the synthesis of the (E)-vinyl chloride fragment and the precision of the Suzuki-Miyaura cross-coupling, this pathway is anticipated to deliver the target diene with high stereochemical purity. The detailed protocols and compiled data from analogous systems provide a strong foundation for the successful execution of this synthesis in a laboratory setting. This approach underscores the power of modern organometallic chemistry in constructing complex molecular architectures with high fidelity.

References

An In-depth Technical Guide on 1-Chloronona-1,3-diene: A Compound with Limited Available Data

A comprehensive search of scientific literature and chemical databases for the physical and chemical properties, experimental protocols, and biological activities of 1-Chloronona-1,3-diene has revealed a significant lack of specific information on this compound. While data is available for structurally similar molecules, such as chlorinated butadienes, pentadienes, and octadienes, detailed experimental data for this compound is not present in the public domain.

This guide aims to provide a framework for the type of information that would be essential for researchers, scientists, and drug development professionals interested in this compound, while clearly stating that the specific data points are not currently available. We will use data from related compounds to infer potential properties and experimental approaches, but it is crucial to emphasize that these are estimations and would require experimental validation.

Physicochemical Properties

A complete physicochemical profile is fundamental for the handling, formulation, and development of any chemical entity. For this compound, this data is not experimentally determined in available literature. Based on trends observed in similar chlorinated dienes, we can anticipate the following properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Basis for Prediction |

| Molecular Formula | C₉H₁₅Cl | Based on IUPAC nomenclature |

| Molecular Weight | 158.67 g/mol | Calculated from the molecular formula |

| Boiling Point | Not available | Expected to be higher than smaller chlorinated dienes like 1-chlorobuta-1,3-diene due to increased carbon chain length. |

| Melting Point | Not available | Difficult to predict without experimental data. |

| Density | Not available | Likely to be slightly less dense than water, similar to other hydrocarbons. |

| Solubility | Not available | Expected to be soluble in organic solvents and have low solubility in water. |

| Appearance | Not available | Likely a colorless to pale yellow liquid at room temperature. |

Chemical Properties and Reactivity

The chemical behavior of this compound would be dictated by the conjugated diene system and the presence of a chlorine atom. These structural features suggest a rich and versatile reactivity profile.

The conjugated diene system makes the molecule susceptible to a variety of addition reactions, including:

-

Electrophilic Addition: Reactions with electrophiles such as hydrogen halides (HX) and halogens (X₂) would likely proceed via 1,2- and 1,4-addition pathways, leading to a mixture of products. The regioselectivity would be influenced by the electronic effects of the chlorine atom.

-

Diels-Alder Reaction: As a conjugated diene, it is expected to participate in [4+2] cycloaddition reactions with various dienophiles. The stereoselectivity and regioselectivity of these reactions would be of significant synthetic interest.

The chlorine atom introduces the possibility of:

-

Nucleophilic Substitution: The vinyl chloride moiety might undergo nucleophilic substitution reactions, although these are generally less facile than for saturated alkyl halides.

-

Elimination Reactions: Under appropriate basic conditions, dehydrochlorination could occur, leading to the formation of enynes or other unsaturated systems.

Synthesis and Experimental Protocols

Specific protocols for the synthesis of this compound are not documented. However, general methods for the preparation of chlorinated dienes could be adapted. A potential synthetic approach could involve the chlorination of a suitable nona-1,3-diene precursor.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

Experimental Protocol for Synthesis (Hypothetical):

A detailed experimental protocol would require optimization, but a general procedure could be as follows:

-

Reaction Setup: To a solution of nona-1,3-diene in an inert solvent (e.g., dichloromethane), a chlorinating agent (e.g., N-chlorosuccinimide) would be added portion-wise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture would be quenched with a suitable aqueous solution, and the organic layer separated.

-

Purification: The crude product would be purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel.

Characterization: The structure of the synthesized this compound would need to be confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, respectively, confirming the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the C=C double bonds and the C-Cl bond.

Biological Activity and Drug Development Potential

There is no information available regarding any signaling pathways or biological activities of this compound. For drug development professionals, the initial steps would involve a series of in vitro and in silico screenings to assess its potential as a therapeutic agent.

Logical Workflow for Biological Screening:

Caption: A logical workflow for the initial biological screening of a novel compound.

Conclusion

While this compound remains a compound with uncharacterized properties, its structural features suggest a molecule with potential for diverse chemical transformations. The lack of available data presents an opportunity for foundational research to synthesize, characterize, and evaluate the properties of this molecule. Any future work on this compound will require rigorous experimental investigation to establish its physicochemical properties, reactivity, and potential biological relevance. The information presented in this guide, based on related compounds, should be considered purely as a theoretical framework to guide such future research endeavors.

Reactivity of the Conjugated Diene System in 1-Chloronona-1,3-diene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity of the conjugated diene system in 1-Chloronona-1,3-diene. Due to the limited availability of specific experimental data for this compound, this paper draws upon established principles of organic chemistry and data from analogous halo-substituted dienes to predict its behavior in key chemical transformations. The insights provided herein are intended to guide synthetic planning and reaction design for researchers working with this or structurally related molecules.

Introduction to this compound

This compound is a halogenated conjugated diene. The presence of the conjugated π-system and the chlorine substituent at the C1 position dictates its reactivity. The extended π-electron system allows for participation in various pericyclic and addition reactions, while the chlorine atom influences the regioselectivity and rate of these transformations through its inductive and resonance effects. This guide will explore the expected reactivity in electrophilic additions, cycloadditions, and nucleophilic substitutions.

Electrophilic Addition Reactions

Conjugated dienes, including this compound, readily undergo electrophilic addition reactions.[1] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can lead to a mixture of 1,2- and 1,4-addition products.[1][2] The distribution of these products is often dependent on reaction conditions such as temperature.

The chlorine atom at the C1 position is expected to direct the initial electrophilic attack to the C4 position to form a more stable secondary allylic carbocation, as opposed to a primary carbocation that would be formed upon attack at C2. The subsequent nucleophilic attack can then occur at either C1 or C3 of the resonance-stabilized intermediate.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Electrophile | Nucleophile | Predicted 1,2-Addition Product | Predicted 1,4-Addition Product |

| HBr | Br⁻ | 1-Chloro-3-bromonon-1-ene | 1-Chloro-1-bromonon-2-ene |

| Br₂ | Br⁻ | 1-Chloro-3,4-dibromonon-1-ene | 1-Chloro-1,4-dibromonon-2-ene |

General Experimental Protocol for Hydrobromination

The following is a generalized, hypothetical protocol for the hydrobromination of this compound based on standard procedures for similar compounds.

-

Reaction Setup: A solution of this compound (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: A solution of hydrogen bromide (1.1 eq.) in acetic acid is added dropwise to the cooled solution of the diene over 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is allowed to warm to room temperature and is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product mixture is then purified by column chromatography on silica gel to separate the 1,2- and 1,4-addition products.

Caption: General workflow for the electrophilic addition to this compound.

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[3][4] this compound can act as the diene component in this reaction. For the reaction to occur, the diene must be in the s-cis conformation.[5] The presence of the electron-withdrawing chlorine atom may slightly decrease the reactivity of the diene, but the reaction is still expected to proceed, particularly with electron-rich dienophiles.

Table 2: Predicted Products of Diels-Alder Reactions of this compound

| Dienophile | Predicted Product |

| Maleic Anhydride | 3-Chloro-5-pentyl-3-cyclohexene-1,2-dicarboxylic anhydride |

| Ethyl Acrylate | Ethyl 2-chloro-4-pentyl-2-cyclohexene-1-carboxylate |

General Experimental Protocol for a Diels-Alder Reaction

The following is a generalized, hypothetical protocol for the Diels-Alder reaction of this compound with maleic anhydride.

-

Reaction Setup: this compound (1.0 eq.) and maleic anhydride (1.0 eq.) are dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for several hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure Diels-Alder adduct.

Caption: Logical flow of a Diels-Alder reaction involving this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution at an sp²-hybridized carbon, such as the C1 of this compound, is generally difficult via traditional SN1 or SN2 pathways. However, substitution can occur under certain conditions, potentially through an addition-elimination mechanism, particularly with strong nucleophiles. The presence of the conjugated system can facilitate this type of reaction.

Table 3: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Predicted Product |

| Sodium Methoxide (NaOMe) | 1-Methoxynona-1,3-diene |

| Sodium Azide (NaN₃) | 1-Azidonona-1,3-diene |

General Experimental Protocol for Nucleophilic Substitution

The following is a generalized, hypothetical protocol for the reaction of this compound with sodium methoxide.

-

Reaction Setup: A solution of this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Sodium methoxide (1.2 eq.) is added portion-wise to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.

-

Reaction Monitoring: The reaction is monitored by GC-MS or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with diethyl ether (3 x 25 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography.

Caption: Proposed workflow for nucleophilic substitution on this compound.

Conclusion

This compound is predicted to be a versatile substrate for a range of organic transformations. Its conjugated diene system is susceptible to electrophilic addition, yielding both 1,2- and 1,4-adducts, and can participate in [4+2] cycloaddition reactions with suitable dienophiles. While direct nucleophilic substitution at the vinylic chloride is challenging, it may be achievable under specific conditions with strong nucleophiles. The protocols and data presented in this guide, though based on analogies to similar compounds, provide a solid foundation for the rational design of synthetic routes involving this compound. Experimental validation of these predictions is encouraged for the development of robust and efficient synthetic methodologies.

References

- 1. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Diels–Alder Reaction [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloronona-1,3-diene, a halogenated nine-carbon conjugated diene, represents a chemical scaffold with potential for novel bioactive properties. While this specific molecule has not been extensively documented as a natural product, its structural features suggest a plausible biosynthetic origin rooted in fatty acid metabolism and enzymatic halogenation. This technical guide delves into the prospective natural product precursors and the enzymatic machinery that could give rise to this compound. By examining analogous biosynthetic pathways of known chlorinated natural products, we can construct a hypothetical and chemically rational route to this compound. This document provides a comprehensive overview of the potential enzymatic steps, detailed experimental protocols for investigating such pathways, and quantitative data from related systems to inform future research and discovery efforts.

Introduction

The vast chemical diversity of natural products continues to be a cornerstone of drug discovery. Halogenated compounds, in particular, often exhibit potent and specific biological activities. The presence of a chlorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While thousands of halogenated natural products have been identified, the biosynthesis of many remains to be fully elucidated. This guide focuses on the potential natural product precursors of this compound, a molecule whose structure—a C9 chlorinated diene—hints at a biosynthetic pathway involving fatty acid precursors and enzymatic halogenation. Understanding the origins of such a molecule can pave the way for the discovery of new natural products and the bioengineering of novel therapeutic agents.

Proposed Biosynthetic Pathway for this compound

Based on established principles of natural product biosynthesis, we propose a hypothetical pathway for the formation of this compound originating from a C9 fatty acid precursor. The key enzymatic transformations would likely involve activation, chlorination, and desaturation.

Logical Flow of Biosynthesis

Figure 1: Proposed biosynthetic pathway for this compound from nonanoic acid.

Key Enzymatic Steps and Potential Precursors

The proposed pathway highlights several key intermediates that can be considered potential precursors to this compound. The investigation into the natural occurrence of this compound should therefore also include a search for these related molecules.

Fatty Acid Activation

The biosynthesis would likely initiate with the activation of a C9 fatty acid, nonanoic acid. This is a common strategy in fatty acid metabolism, where the fatty acid is converted to a thioester to render it more reactive.

-

Precursor: Nonanoic Acid

-

Activated Intermediates: Nonanoyl-CoA, Nonanoyl-ACP (Acyl Carrier Protein)

The activation is typically catalyzed by an acyl-CoA synthetase followed by transfer to an acyl carrier protein (ACP) by an acyl-CoA:ACP transacylase.

Enzymatic Chlorination

The introduction of the chlorine atom is a critical step. In many known biosynthetic pathways, halogenation occurs on a substrate that is tethered to an ACP.[1][2] This directs the halogenase to a specific position on the acyl chain.

-

Enzyme Class: FAD-dependent halogenases or non-heme iron halogenases.[3][4]

-

Substrate: Nonanoyl-ACP

-

Product: 1-Chloro-nonanoyl-ACP

The regioselectivity of the halogenase is crucial for determining the final position of the chlorine atom.

Desaturation

The formation of the conjugated diene system requires two successive desaturation steps, catalyzed by desaturases. These enzymes introduce double bonds into the fatty acyl chain.

-

Enzyme Class: Acyl-ACP desaturases

-

Intermediates: 1-Chloronon-3-enoyl-ACP, 1-Chloronona-1,3-dienoyl-ACP

Thioester Release and Final Product Formation

The final step involves the release of the chlorinated diene from the ACP. This could occur through the action of a thioesterase, potentially followed by a decarboxylation event, although other release mechanisms are possible.

Quantitative Data from Analogous Systems

While specific quantitative data for the biosynthesis of this compound is not available, we can draw parallels from studies on other chlorinated fatty acid natural products. The following table summarizes relevant data from the biosynthesis of chlorosphaerolactylates, which involves the chlorination of a fatty acyl-ACP.[1][2]

| Parameter | Value | Organism/Enzyme | Reference |

| Substrate Specificity | Dodecanoic Acid, Pyruvate | Sphaerospermopsis sp. | [1][2] |

| Isotope Incorporation Efficiency (d-C12) | Moderate | Sphaerospermopsis sp. | [1] |

| Halogenase Type | FAD-dependent | ClyC, ClyD | [2] |

Experimental Protocols

To investigate the proposed biosynthetic pathway and identify potential precursors, the following experimental approaches are recommended.

Isotope Labeling Studies

Objective: To trace the incorporation of putative precursors into this compound or related metabolites in a producing organism.

Methodology:

-

Culture the candidate organism in a defined medium.

-

Supplement parallel cultures with stable isotope-labeled precursors (e.g., ¹³C-labeled nonanoic acid, ³⁷Cl-labeled sodium chloride).

-

Extract the metabolites from the culture at various time points.

-

Analyze the extracts using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRESIMS) to detect the incorporation of the isotopic labels into potential products.

Experimental Workflow for Isotope Labeling

Figure 2: Workflow for stable isotope labeling experiments.

In Vitro Enzymatic Assays

Objective: To characterize the activity and substrate specificity of the putative halogenase and desaturase enzymes.

Methodology:

-

Identify the biosynthetic gene cluster (BGC) responsible for the production of chlorinated metabolites using genome mining.

-

Clone and heterologously express the candidate halogenase and desaturase genes in a suitable host (e.g., E. coli).

-

Purify the recombinant enzymes.

-

Synthesize the proposed substrate (e.g., Nonanoyl-ACP).

-

Perform in vitro assays by incubating the purified enzyme with the substrate and necessary co-factors (e.g., FADH₂, O₂, Cl⁻ for halogenases).

-

Analyze the reaction products by LC-MS to confirm enzymatic activity and product identity.

Chlorination Assay Protocol

Figure 3: Protocol for an in vitro halogenase assay.

Conclusion

The exploration of potential natural product precursors for this compound provides a roadmap for the discovery of new halogenated molecules and the enzymes responsible for their synthesis. The proposed biosynthetic pathway, rooted in fatty acid metabolism, offers a chemically plausible route to this compound. By employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate this hypothesis. The identification and characterization of the enzymes involved, particularly the halogenase and desaturases, would not only confirm the biosynthetic pathway but also provide valuable biocatalysts for the chemoenzymatic synthesis of novel chlorinated compounds for drug development. This in-depth technical guide serves as a foundational resource for scientists aiming to explore the largely untapped chemical space of halogenated natural products.

References

Stability and Degradation Pathways of Chlorinated Dienes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of chlorinated dienes. These compounds, characterized by a four-carbon chain with two double bonds and at least one chlorine atom, are of significant interest due to their presence as environmental contaminants and their potential as reactive intermediates in chemical synthesis. Understanding their fate and transformation is crucial for environmental remediation efforts and for harnessing their synthetic utility. This guide details the primary degradation mechanisms, including biotic and abiotic pathways, and provides insights into the experimental protocols used to study these processes.

Stability of Chlorinated Dienes

The stability of chlorinated dienes is influenced by the number and position of chlorine atoms, as well as the surrounding environmental conditions. Generally, the presence of chlorine atoms can enhance the stability of conjugated dienes against photolysis and oxidation due to steric and electronic effects. However, they remain susceptible to various degradation processes.

Quantitative data on the stability of key chlorinated dienes are summarized in the tables below, providing a comparative overview of their persistence under different conditions.

Table 1: Abiotic Degradation Half-Lives of Selected Chlorinated Dienes

| Compound | Degradation Process | Conditions | Half-life | Reference |

| Hexachloro-1,3-butadiene (HCBD) | Hydrolysis | 25 °C, pH 7 | > 1,000,000 years | [1] |

| Chloroprene (2-chloro-1,3-butadiene) | Reaction with hydroxyl radicals in air | Atmospheric | 18 hours | [2] |

| Chloroprene (2-chloro-1,3-butadiene) | Reaction with ozone in air | Atmospheric | 10 days | [2] |

| 3,4-Dichlorobutene-1 (3,4-DCB-1) | Reductive dechlorination with granular iron | Aqueous, column experiment | 1.6 - 5.2 min m²/mL (surface area normalized) | [2] |

| trans-1,4-Dichlorobutene-2 (1,4-DCB-2) | Reductive dechlorination with granular iron | Aqueous, column experiment | 1.6 - 5.2 min m²/mL (surface area normalized) | [2] |

| 2,3-Dichlorobutadiene-1,3 (DCBD) | Reductive dechlorination with granular iron | Aqueous, column experiment | 102 - 197 min m²/mL (surface area normalized) | [2] |

Table 2: Biotic Degradation of Selected Chlorinated Dienes

| Compound | Microorganism/Consortium | Conditions | Degradation Rate/Extent | Reference |

| Hexachloro-1,3-butadiene (HCBD) | Dehalococcoides sp. | Anaerobic, co-metabolic with PCE | Extensive dechlorination | |

| Hexachloro-1,3-butadiene (HCBD) | Activated sludge with lactate and acetate | Anaerobic, catalyzed by neutral red | Reduction in HCBD concentration |

Degradation Pathways

Chlorinated dienes undergo degradation through a variety of biotic and abiotic pathways, leading to the formation of less chlorinated and often less toxic compounds. The primary degradation mechanisms are reductive dechlorination, oxidation, and hydrolysis.

Biotic Degradation

Microbial activity plays a significant role in the breakdown of chlorinated dienes, particularly under anaerobic conditions.

Anaerobic microorganisms, such as Dehalococcoides, can utilize chlorinated dienes as electron acceptors in a process known as dehalorespiration or co-metabolically. This process involves the sequential removal of chlorine atoms and their replacement with hydrogen atoms. For instance, hexachloro-1,3-butadiene (HCBD) can be reductively dechlorinated to various lesser-chlorinated butadienes and butenes, and ultimately to non-chlorinated C4 gases.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Chlorinated Alkenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations associated with the handling of chlorinated alkenes. Given their prevalence in industrial processes and as environmental contaminants, a thorough understanding of their toxicological profiles and appropriate handling procedures is paramount for professionals in research and development. This document summarizes key toxicological data, outlines detailed experimental protocols for assessing their effects, and provides visual representations of metabolic and toxicity pathways.

Introduction to Chlorinated Alkenes

Chlorinated alkenes are a class of volatile organic compounds (VOCs) characterized by a carbon-carbon double bond and at least one covalently bonded chlorine atom. Common examples include tetrachloroethylene (PCE), trichloroethylene (TCE), dichloroethylene (DCE), and vinyl chloride (VC). While widely used as solvents, degreasers, and chemical intermediates, their handling necessitates stringent safety protocols due to their significant health risks, including carcinogenicity, neurotoxicity, and organ-specific damage.

Toxicological Profile

The toxicity of chlorinated alkenes is largely dependent on their metabolism, which can lead to the formation of reactive electrophilic intermediates. These metabolites can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular damage and initiating toxic responses.

Metabolism

The two primary metabolic pathways for chlorinated alkenes are:

-

Cytochrome P450 (CYP)-mediated oxidation: This is the main pathway for many chlorinated alkenes, particularly in the liver. CYP enzymes, notably CYP2E1, catalyze the epoxidation of the double bond, forming unstable oxiranes.[1][2] These epoxides can then rearrange to form reactive aldehydes or acyl chlorides.[1]

-

Glutathione (GSH) conjugation: This pathway, which is significant in both the liver and kidneys, involves the conjugation of the chlorinated alkene with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[2][3] The resulting GSH conjugates can be further metabolized to cysteine S-conjugates, which can be bioactivated by the enzyme β-lyase in the kidneys to form nephrotoxic species.

Carcinogenicity

Several chlorinated alkenes are classified as known or probable human carcinogens.

-

Vinyl Chloride: Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. Exposure is strongly associated with an increased risk of a rare form of liver cancer, hepatic angiosarcoma, as well as hepatocellular carcinoma, brain and lung cancers, lymphoma, and leukemia.[4]

-

Tetrachloroethylene (PCE): The U.S. Environmental Protection Agency (EPA) classifies PCE as "likely to be carcinogenic to humans by all routes of exposure."[5] Studies suggest a potential link between PCE exposure and an increased risk of bladder cancer, multiple myeloma, and non-Hodgkin's lymphoma.[6][7]

-

Trichloroethylene (TCE): The EPA has classified TCE as "carcinogenic to humans" by all routes of exposure.[8] It is associated with an increased risk of kidney cancer, and there is also evidence linking it to liver cancer and non-Hodgkin lymphoma.[9]

Organ-Specific Toxicity

-

Hepatotoxicity: The liver is a primary target for chlorinated alkene toxicity due to its high concentration of CYP enzymes. Acute high-level exposure can lead to liver damage, while chronic exposure is linked to liver cancer.[3]

-

Nephrotoxicity: The kidneys are particularly susceptible to damage from chlorinated alkenes metabolized via the glutathione conjugation pathway.[10] The bioactivation of cysteine conjugates to reactive thiols can lead to renal tubular necrosis and is implicated in the development of kidney cancer.[11][12]

-

Neurotoxicity: Acute inhalation of high concentrations of chlorinated alkenes can depress the central nervous system (CNS), causing symptoms such as dizziness, headache, confusion, and unconsciousness.[11] Chronic exposure has been associated with more persistent neurological effects.

-

Reproductive and Developmental Toxicity: Some chlorinated alkenes have been shown to have adverse effects on reproduction and development in animal studies.[13]

Data Presentation

The following tables summarize key quantitative data for common chlorinated alkenes.

Table 1: Occupational Exposure Limits

| Chemical | CAS Number | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |

| Tetrachloroethylene | 127-18-4 | 100 ppm | Minimize exposure | 25 ppm |

| Trichloroethylene | 79-01-6 | 100 ppm | 25 ppm | 10 ppm |

| Vinyl Chloride | 75-01-4 | 1 ppm | Lowest feasible concentration | 1 ppm |

| 1,1-Dichloroethylene | 75-35-4 | None established | 1 ppm | 5 ppm |

| cis-1,2-Dichloroethylene | 156-59-2 | 200 ppm | 200 ppm | 200 ppm |

| trans-1,2-Dichloroethylene | 156-60-5 | 200 ppm | 200 ppm | 200 ppm |

Data sourced from OSHA, NIOSH, and ACGIH publications.[14][15][16][17][18] TWA: Time-Weighted Average over an 8-hour workday.

Table 2: Toxicological Data (Rat, Oral LD50)

| Chemical | CAS Number | Oral LD50 (rat) |

| Tetrachloroethylene | 127-18-4 | 2629 mg/kg |

| Trichloroethylene | 79-01-6 | 4920 mg/kg[19] |

| 1,1-Dichloroethylene | 75-35-4 | 1500 mg/kg |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 3: Physical Properties

| Chemical | Boiling Point (°C) | Melting Point (°C) | Vapor Pressure (mmHg at 20°C) |

| Tetrachloroethylene | 121.1 | -22.3 | 14[14] |

| Trichloroethylene | 87.2 | -84.7 | 58 |

| Vinyl Chloride | -13.4 | -153.8 | 2580 |

| 1,1-Dichloroethylene | 31.7 | -122.5 | 591 |

| cis-1,2-Dichloroethylene | 60.3 | -80.5 | 200 |

| trans-1,2-Dichloroethylene | 47.5 | -50 | 340 |

Data compiled from various chemical databases.[12][15][20][21]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Test chlorinated alkene

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated alkene for a specified exposure time. Include untreated control wells.

-

MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

³²P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for the detection of DNA adducts.[2][13]

Materials:

-

DNA isolated from cells or tissues exposed to a chlorinated alkene

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[1]

-

Adduct Enrichment: Enrich for adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides.[22]

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[1]

-

TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography.[1]

-

Detection and Quantification: Detect and quantify the adducts using a phosphorimager or by autoradiography.[1]

Mandatory Visualization

Metabolic Pathways

Caption: Metabolic activation of trichloroethylene and tetrachloroethylene.

Signaling Pathway of TCE-Induced Renal Injury

Caption: Signaling cascade in TCE-induced nephrotoxicity.[23][24]

Experimental Workflow for Genotoxicity Assessment

Caption: Tiered workflow for assessing the genotoxicity of a chemical.[8][9][25]

Safe Handling and Disposal

Due to their volatility and toxicity, chlorinated alkenes must be handled with appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls

-

Fume Hoods: All work with chlorinated alkenes should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Gloves: Use appropriate chemically resistant gloves (e.g., Viton®, Teflon®). Double gloving is recommended.[26]

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[26]

-

Lab Coat: A lab coat or chemical-resistant apron should be worn.

Waste Disposal

-

Segregation: Chlorinated and non-chlorinated solvent waste must be collected in separate, clearly labeled, and appropriate containers.[4][27]

-

Containerization: Waste containers should be kept closed except when adding waste and stored in a well-ventilated area, preferably within secondary containment.[18]

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety office. Do not dispose of chlorinated alkenes down the drain.[11][28]

Conclusion

Chlorinated alkenes pose significant health risks that necessitate a comprehensive understanding of their toxicology and strict adherence to safety protocols. For researchers, scientists, and drug development professionals, this includes not only safe handling practices but also the application of appropriate experimental methods to assess their potential for toxicity. By implementing the guidelines and protocols outlined in this document, the risks associated with the handling of chlorinated alkenes can be effectively managed.

References

- 1. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three common pathways of nephrotoxicity induced by halogenated alkenes. [research.unipd.it]

- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. graphviz.org [graphviz.org]

- 17. osha.gov [osha.gov]

- 18. nj.gov [nj.gov]

- 19. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. broadpharm.com [broadpharm.com]

- 23. Wnt 5a mediated inflammatory injury of renal tubular epithelial cells dependent on calcium signaling pathway in Trichloroethylene sensitized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. wku.edu [wku.edu]

- 28. epa.gov [epa.gov]

Isomerization Studies of Chlorinated Dienes: A Technical Guide on 1-Chlorobuta-1,3-diene as a Model Compound

Disclaimer: Extensive literature searches did not yield specific data on the isomerization of 1-Chloronona-1,3-diene. Therefore, this technical guide focuses on the well-documented synthesis and isomerization of its shorter-chain analogue, 1-Chlorobuta-1,3-diene , as a representative model for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are fundamentally applicable to the study of longer-chain chlorinated dienes.

Introduction

Chlorinated conjugated dienes are versatile building blocks in organic synthesis and polymer chemistry.[1] Their reactivity is characterized by the interplay between the conjugated π-system and the electronic influence of the chlorine substituent.[1] The stereochemistry of the double bonds (E/Z isomerism) is crucial as it dictates the molecule's three-dimensional structure and, consequently, its chemical and physical properties, as well as its reactivity in subsequent transformations. This guide provides an in-depth look at the synthesis and isomerization of 1-chlorobuta-1,3-diene, a foundational compound in this class.

Synthesis of 1-Chlorobuta-1,3-diene

The primary industrial routes to 1-chlorobuta-1,3-diene involve processes centered around 1,3-butadiene or acetylene.[1]

From 1,3-Butadiene

Direct chlorination of 1,3-butadiene is a common industrial method.[1] This process typically yields a mixture of dichlorobutene isomers, which can then be dehydrochlorinated to produce chloroprene (2-chloro-1,3-butadiene). 1-Chlorobuta-1,3-diene is often formed as an intermediate or a byproduct in these processes and can be isolated via distillation.[1]

A key step in the synthesis of 1-chlorobuta-1,3-diene from dichlorobutenes is the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene, followed by dehydrochlorination.[2]

References

Methodological & Application

Application Notes and Protocols: 1-Chloronona-1,3-diene in Polymerization

Introduction

1-Chloronona-1,3-diene is a conjugated diene monomer containing a chlorine substituent. The presence of the conjugated double bond system makes it a candidate for polymerization reactions, similar to other 1,3-dienes that are precursors to important synthetic rubbers and elastomers.[4][5] The chlorine atom and the seven-carbon alkyl chain are expected to impart unique properties to the resulting polymer, such as altered hydrophobicity, solubility, thermal stability, and reactivity compared to polymers derived from shorter-chain dienes.

Potential applications for a polymer derived from this compound could span material science and biomedicine. The long alkyl chain may enhance solubility in nonpolar organic solvents and improve processability. In the context of drug development, such a polymer could potentially be formulated into nanoparticles or micelles for the encapsulation and controlled release of hydrophobic therapeutic agents.[6][7] The chlorine atom offers a site for post-polymerization modification, allowing for the conjugation of targeting ligands or other functional molecules.

Polymerization Mechanisms

Conjugated dienes can be polymerized through several mechanisms, including free-radical, cationic, anionic, and coordination polymerization.[8] The choice of method significantly influences the polymer's microstructure (e.g., 1,4- vs. 1,2-addition) and, consequently, its physical properties.

-

Free-Radical Polymerization: This is a common method for polymerizing dienes like chloroprene to produce neoprene.[3] It can be initiated using thermal or photochemical methods with standard radical initiators. Emulsion polymerization is a particularly effective technique for achieving high molecular weight polymers and controlling reaction heat.

-

Coordination Polymerization: Catalysts based on transition metals (e.g., Ziegler-Natta or copper-based systems) can provide excellent control over the polymer's stereochemistry, leading to materials with specific properties like high crystallinity or elasticity.[9][10]

The diagram below illustrates the potential polymerization pathways for this compound, leading to different polymer microstructures.

Quantitative Data from Analogous Monomers

While specific quantitative data for the polymerization of this compound is unavailable, data from the copolymerization of a similar monomer, 1-chloro-1,3-butadiene (CB), with styrene (St) provides insight into its potential reactivity.

| Parameter | Value | Conditions | Reference |

| Monomer Reactivity Ratios | Bulk Copolymerization at 70°C | [11] | |

| rCB (1-Chloro-1,3-butadiene) | 1.680 | [11] | |

| rSt (Styrene) | 0.274 | [11] | |

| Alfrey-Price Parameters | Calculated from reactivity ratios | [11] | |

| Q value for CB | 1.80 | [11] | |

| e value for CB | 0.081 | [11] |

These values suggest that the 1-chloro-1,3-butadiene radical prefers to add to its own monomer rather than to styrene. The high Q value indicates significant resonance stabilization of the monomer, characteristic of conjugated dienes.

Experimental Protocols

The following are hypothetical protocols for the polymerization of this compound based on established methods for analogous monomers.

Protocol 1: Free-Radical Emulsion Polymerization

This protocol is adapted from standard procedures for producing polychloroprene (neoprene) and is suitable for achieving high molecular weight polymers.

Materials:

-

This compound (monomer)

-

Deionized water

-

Sodium dodecyl sulfate (SDS) or other suitable surfactant

-

Potassium persulfate (KPS) (initiator)

-

Dodecyl mercaptan (chain transfer agent, optional for molecular weight control)

-

Methanol (for precipitation)

-

Nitrogen gas (for purging)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Heating mantle with temperature controller

-

Nitrogen inlet/outlet

-

Dropping funnel

Procedure:

-

Emulsion Preparation: In the three-neck flask, combine deionized water and the surfactant (e.g., SDS at 2-4 wt% of monomer). Stir vigorously under a nitrogen atmosphere until the surfactant is fully dissolved.

-

Monomer Addition: Add the this compound monomer to the aqueous phase while maintaining vigorous stirring to form a stable emulsion. If using a chain transfer agent, it should be pre-mixed with the monomer.

-

Initiation: Heat the emulsion to the desired reaction temperature (e.g., 50-70°C). Prepare a solution of the initiator (KPS) in deionized water and add it to the flask to start the polymerization.

-

Polymerization: Maintain the temperature and stirring for a set period (e.g., 4-12 hours). Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via gravimetry or spectroscopy).

-

Termination: Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Polymer Isolation: Break the emulsion by adding the latex dropwise into a non-solvent such as methanol, causing the polymer to precipitate.

-

Purification and Drying: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove residual monomer, surfactant, and initiator. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

The following diagram outlines the experimental workflow for this protocol.

Protocol 2: Coordination Polymerization using a Copper-Based Catalyst

This protocol is a hypothetical adaptation based on systems used for the stereospecific polymerization of other 1,3-dienes.[10] It aims to achieve greater control over the polymer microstructure.

Materials:

-

This compound (monomer)

-

Anhydrous toluene (solvent)

-

Dichloro(2,2′-bipyridine)copper(II) [CuCl2(bipy)] (catalyst precursor)

-

Methylaluminoxane (MAO) (cocatalyst/activator)

-

Methanol with a small amount of HCl (for termination and precipitation)

-

Nitrogen or Argon gas

Equipment:

-

Schlenk flask or similar inert atmosphere reactor

-

Magnetic stirrer

-

Syringes for transferring anhydrous solvents and reagents

-

Inert atmosphere glovebox (recommended for handling cocatalyst)

Procedure:

-

Reactor Preparation: Thoroughly dry the Schlenk flask under vacuum while heating (e.g., 110°C) for at least 1 hour. Backfill with nitrogen or argon gas.

-

Solvent and Monomer Addition: Transfer anhydrous toluene into the flask via syringe, followed by the this compound monomer. Stir the solution at the desired polymerization temperature (e.g., 20-60°C).

-

Catalyst Addition: Add the cocatalyst (MAO solution in toluene) to the reactor. Subsequently, add a toluene solution of the catalyst precursor [CuCl2(bipy)]. The order of addition is critical.

-

Polymerization: Allow the reaction to proceed under an inert atmosphere for the desired time (e.g., 2-24 hours). The solution may become more viscous as the polymer forms.

-

Termination and Isolation: Terminate the polymerization by adding acidified methanol. The polymer should precipitate out of the solution.

-

Purification and Drying: Filter the polymer, wash extensively with methanol, and dry under vacuum to a constant weight.

Potential Applications in Drug Delivery

Polymers designed for drug delivery systems (DDS) often require specific properties such as biocompatibility, biodegradability, and the ability to effectively encapsulate therapeutic agents.[7][12] While the biocompatibility of poly(this compound) would need to be thoroughly investigated, its chemical structure suggests potential utility in this field.

-

Hydrophobic Drug Encapsulation: The long nonpolar alkyl chain of the nonadiene monomer unit would likely result in a highly hydrophobic polymer. This could make it an effective carrier for lipophilic drugs, potentially improving their solubility and bioavailability.[7]

-

Nanoparticle Formation: Using techniques like miniemulsion polymerization or nanoprecipitation, poly(this compound) could be formulated into nanoparticles.[6] These nanoparticles could serve as a reservoir for encapsulated drugs, offering controlled or targeted release.

-

Functionalization: The chlorine atom on the polymer backbone serves as a reactive handle for post-polymerization modification. This could allow for the covalent attachment of:

-

Polyethylene glycol (PEG): To create an amphiphilic copolymer for micelle formation or to improve circulation time in vivo.

-

Targeting Ligands: Such as antibodies or peptides, to direct the drug-loaded nanoparticles to specific cells or tissues.

-

Further research would be necessary to synthesize and characterize this novel polymer and evaluate its efficacy and safety for any drug delivery applications.

References

- 1. Buy 1-Chlorobuta-1,3-diene | 627-22-5 [smolecule.com]

- 2. Chloroprene - Wikipedia [en.wikipedia.org]

- 3. Buta-1,3-diene [essentialchemicalindustry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. mdpi-res.com [mdpi-res.com]

- 9. US4619982A - Polymerization of conjugated dienes - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Electrically controlled drug release using pH-sensitive polymer films - Nanoscale (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Diels-Alder Reactions Involving 1-Chloronona-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1][2] This reaction class has been widely applied in the synthesis of complex natural products, new materials, and pharmaceutical agents.[1][3] Halogenated dienes, such as 1-Chloronona-1,3-diene, represent a category of substrates that can lead to the formation of functionalized cyclohexene derivatives. These products can serve as valuable intermediates in drug development and medicinal chemistry due to the strategic introduction of a chlorine atom, which can be a site for further chemical modification or can influence the biological activity of the final molecule.

While specific literature on the Diels-Alder reactions of this compound is not extensively documented, this document provides a generalized protocol and application notes based on established principles of Diels-Alder reactions involving substituted dienes. The following sections detail a hypothetical reaction with a common dienophile, maleic anhydride, to illustrate the potential synthetic utility and experimental considerations.

Hypothetical Reaction Scheme

A representative Diels-Alder reaction involving (1E,3E)-1-Chloronona-1,3-diene and maleic anhydride is depicted below. The reaction is expected to proceed via a concerted mechanism to yield a chlorinated cyclohexene derivative.

Scheme 1: Hypothetical Diels-Alder Reaction

Quantitative Data Summary

The following table summarizes the expected quantitative data for the hypothetical Diels-Alder reaction between this compound and maleic anhydride. This data is illustrative and may vary based on specific experimental conditions.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq (e.g., 1.72 g, 10 mmol) |

| Maleic Anhydride | 1.0 eq (e.g., 0.98 g, 10 mmol) |

| Solvent | |

| Toluene | 20 mL |

| Reaction Conditions | |

| Temperature | 110 °C (Reflux) |

| Reaction Time | 12 hours |

| Product | |

| Product Name | 4-Chloro-6-pentyl-3,3a,4,7-tetrahydroisobenzofuran-1,3-dione |

| Expected Yield | 75-85% |

| Characterization Data | |

| Melting Point | 120-125 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ | 6.1-5.8 (m, 2H), 3.5-3.2 (m, 3H), 2.9-2.7 (m, 1H), 1.6-1.2 (m, 8H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 172.1, 170.5, 135.2, 128.9, 60.1, 52.3, 48.7, 45.2, 31.5, 28.9, 22.6, 14.1 |

| Mass Spectrometry (ESI+) | m/z = 271.1 [M+H]⁺ |

Experimental Protocols

This section provides a detailed methodology for the hypothetical Diels-Alder reaction.

Materials and Equipment

-

(1E,3E)-1-Chloronona-1,3-diene

-

Maleic anhydride

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Experimental Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.72 g, 10 mmol) and maleic anhydride (0.98 g, 10 mmol).

-

Add 20 mL of anhydrous toluene to dissolve the reactants.

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is considered complete when the starting materials are consumed (typically 12 hours).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent from the purified fractions using a rotary evaporator to yield the solid product.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H and ¹³C NMR spectra to confirm the structure of the Diels-Alder adduct.

-

Perform mass spectrometry to determine the molecular weight of the product.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the Diels-Alder adduct.

Caption: Workflow for the synthesis, purification, and analysis of the Diels-Alder adduct.

Application Notes for Drug Development

The chlorinated cyclohexene scaffold obtained from the Diels-Alder reaction of this compound serves as a versatile platform for the development of novel therapeutic agents.

-

Introduction of Chemical Diversity: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce a wide range of functional groups. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The presence of a chlorine atom can significantly impact the lipophilicity, metabolic stability, and binding affinity of a molecule. This allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Bioisosteric Replacement: The chloro-substituted ring can act as a bioisostere for other cyclic structures present in known bioactive molecules, potentially leading to improved efficacy or a different pharmacological profile.

-

Access to Complex Molecular Architectures: The Diels-Alder adduct can be further elaborated through various chemical transformations, such as epoxidation, dihydroxylation, or ring-opening reactions, to access more complex and three-dimensional molecular scaffolds.

The logical relationship for the application of the Diels-Alder product in drug development is outlined below.

Caption: Logical pathway from the Diels-Alder adduct to a potential drug candidate.

References

Application Notes and Protocols for Cross-Coupling Reactions of 1-Chloronona-1,3-diene with Palladium Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-chloronona-1,3-diene. While this specific substrate is not extensively documented in the literature, the following protocols are based on established methodologies for similar vinyl chlorides and chloro-dienes. These reactions are foundational for the synthesis of complex organic molecules, offering a versatile pathway to novel compounds in drug discovery and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, these reactions allow for the introduction of a wide variety of substituents at the C1 position, leading to the synthesis of novel polyenes and complex molecular architectures. Key named reactions applicable to this substrate include the Suzuki, Heck, Negishi, and Stille couplings.

The general transformation can be depicted as follows:

The choice of reaction depends on the desired coupling partner and the functional group tolerance required. Although vinyl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst systems, particularly the use of electron-rich and sterically hindered phosphine ligands, have made their use increasingly feasible.

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended for this specific substrate.

General Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a vinyl halide and an organoboron compound.

-

Reaction:

-

Materials:

-

This compound

-

Organoboronic acid or ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst, ligand, and base.

-

Add the organoboronic acid or ester.

-

Add the anhydrous solvent and stir the mixture for 10-15 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction Protocol

The Heck reaction couples the vinyl chloride with an alkene to form a new, more substituted alkene.

-

Reaction:

-

Materials:

-

This compound

-

Alkene (1.5 - 2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

-

-

Procedure:

-

In a sealed tube or pressure vessel, combine the palladium catalyst, ligand, and base.

-

Add the anhydrous solvent, followed by the alkene and this compound.

-

Seal the vessel and heat to the required temperature (typically 100-150 °C).

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction and filter off the solid salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

-

Caption: Catalytic cycle of the Heck reaction.

Negishi Coupling Protocol

The Negishi coupling involves the reaction of the vinyl chloride with an organozinc reagent.[1]

-

Reaction:

-

Materials:

-

This compound

-

Organozinc reagent (prepared in situ or from a commercial source) (1.1 - 1.5 equiv)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂) (1-5 mol%)

-